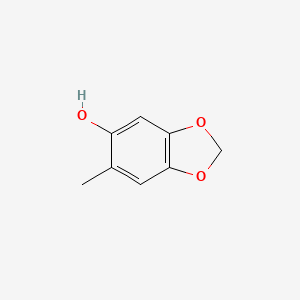

6-Methyl-1,3-benzodioxol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

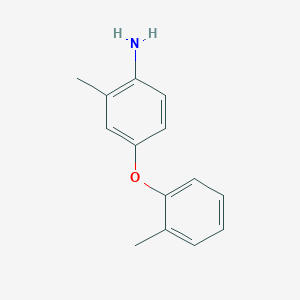

6-Methyl-1,3-benzodioxol-5-ol is a derivative of 1,3-Benzodioxol-5-ol, also known as Sesamol . It is an organic compound with the molecular formula C8H8O3 . It is a derivative of phenol and is sparingly soluble in water, but miscible with most oils .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-benzodioxol-5-ol consists of a benzodioxol group with a methyl group attached to the 6th carbon and a hydroxyl group attached to the 5th carbon . The molecular weight is 152.15 g/mol .Aplicaciones Científicas De Investigación

Anticancer Research

Benzodioxole derivatives have been studied for their antiproliferative properties against various cancer cell lines. For example, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate has shown growth inhibition effects on acute lymphoblastic leukemia CCRF-CEM cells . This suggests that “6-Methyl-1,3-benzodioxol-5-ol” could be explored as a scaffold for developing new anticancer agents.

Synthetic Cathinones

Related compounds have been identified as synthetic cathinones, which are psychoactive substances. Although “6-Methyl-1,3-benzodioxol-5-ol” itself may not be a cathinone, its structural similarity could mean it has potential applications in the study of psychoactive substances and their effects .

Neuropharmacology

Benzodioxole compounds have been used as discriminative stimuli in studies of behavioral activity related to substances like MDMA (3,4-methylenedioxymethamphetamine). This indicates that “6-Methyl-1,3-benzodioxol-5-ol” might be useful in neuropharmacological research to understand drug discrimination and the mechanisms of psychoactive drugs .

Mecanismo De Acción

Target of Action

The primary targets of 6-Methyl-1,3-benzodioxol-5-ol, also known as Sesamol , are the brain nerve growth factor (NGF) and endocannabinoid signaling pathways . These targets play a crucial role in neuroprotection and antidepressant-like effects .

Mode of Action

Sesamol interacts with its targets through the regulatory drive of the CB1 receptors . This interaction results in changes in the brain’s neurochemistry, leading to potential antidepressant-like effects .

Biochemical Pathways

The affected pathways primarily involve the NGF and endocannabinoid signaling pathways . The downstream effects of these pathways are complex and involve various aspects of neurochemistry and neurobiology .

Result of Action

The molecular and cellular effects of 6-Methyl-1,3-benzodioxol-5-ol’s action are primarily neuroprotective and antidepressant-like . These effects are due to its interaction with the NGF and endocannabinoid signaling pathways .

Propiedades

IUPAC Name |

6-methyl-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWKGNYNPPPLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-benzodioxol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)